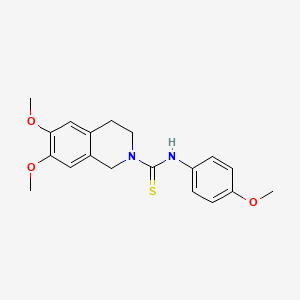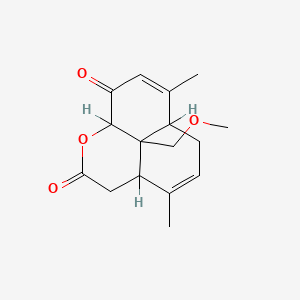![molecular formula C30H44Cl2N4O2 B14164899 3,5-dichloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline CAS No. 731835-79-3](/img/structure/B14164899.png)
3,5-dichloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This compound is notable for its vibrant color and is used in various applications, including dyeing textiles and as a pigment in inks and paints.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-nitroaniline. This involves treating 4-nitroaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3,5-dichloroaniline in an alkaline medium to form the azo compound.
Alkylation: The final step involves the alkylation of the azo compound with octadecylamine to introduce the long alkyl chain, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for the diazotization and coupling reactions, which improves yield and reduces reaction time. Additionally, the use of catalysts and optimized reaction conditions ensures high purity and efficiency.
化学反応の分析
Types of Reactions
3,5-Dichloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of azoxy compounds.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, depending on the reaction conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 3,5-dichloro-4-[(4-aminophenyl)diazenyl]-N-octadecylaniline.
Oxidation: Azoxy derivatives.
Substitution: Various halogenated or nitrated derivatives.
科学的研究の応用
3,5-Dichloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline has several scientific research applications:
Chemistry: Used as a model compound in the study of azo dye chemistry and reactions.
Biology: Investigated for its potential use as a biological stain due to its vibrant color.
Medicine: Explored for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Widely used as a dye in textiles, inks, and paints due to its stability and color properties.
作用機序
The mechanism of action of 3,5-dichloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline involves its interaction with molecular targets through its azo linkage and aromatic rings. The compound can intercalate into DNA, disrupting normal cellular processes. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
類似化合物との比較
Similar Compounds
3,5-Dichloro-4-[(4-aminophenyl)diazenyl]-N-octadecylaniline: Similar structure but with an amino group instead of a nitro group.
3,5-Dichloro-4-[(4-nitrophenyl)diazenyl]-N-dodecylaniline: Similar structure but with a shorter alkyl chain.
Uniqueness
3,5-Dichloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline is unique due to its specific combination of functional groups and long alkyl chain, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring stability and vibrant color.
特性
CAS番号 |
731835-79-3 |
|---|---|
分子式 |
C30H44Cl2N4O2 |
分子量 |
563.6 g/mol |
IUPAC名 |
3,5-dichloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline |
InChI |
InChI=1S/C30H44Cl2N4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-33-26-23-28(31)30(29(32)24-26)35-34-25-18-20-27(21-19-25)36(37)38/h18-21,23-24,33H,2-17,22H2,1H3 |
InChIキー |
JWUWFIORXPMGHP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCNC1=CC(=C(C(=C1)Cl)N=NC2=CC=C(C=C2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl [(4-methyl-2-nitrophenyl)sulfanyl]carbonodithioimidate](/img/structure/B14164831.png)
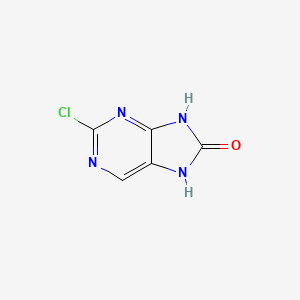

![(2S)-3-phenyl-2-[(4-phenylpiperazine-1-carbonyl)amino]propanoic acid](/img/structure/B14164858.png)
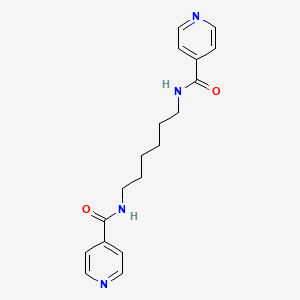


![N'-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N'-propan-2-ylacetohydrazide](/img/structure/B14164889.png)
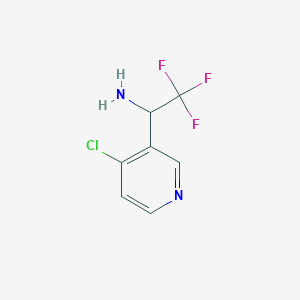
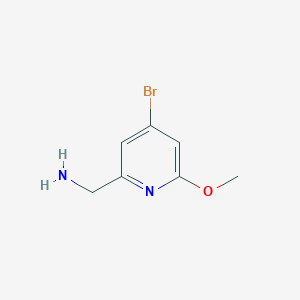
![3-(Trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14164908.png)
